1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile

Medicinal chemistry Structure-activity relationship (SAR) Positional isomerism

This 4,4-disubstituted piperidine delivers a unique ortho‑bromophenethyl pharmacophore (complexity 607) that enables halogen‑bonding geometries inaccessible to para‑isomers. With zero HBD, TPSA 69.6 Ų, and XLogP3 4.1, it is positioned for CNS‑targeted screening collections. The carbonitrile group avoids the +13.5 Ų TPSA penalty of the carboxylic‑acid analog, preserving blood‑brain barrier permeability. Three orthogonal derivatization handles (aryl‑Br for Suzuki/Buchwald, benzenesulfonamide, and nitrile) allow focused library synthesis without protecting groups. Sourced exclusively as a research‑grade building block (≥95% purity); contact us for mg‑to‑gram quantities and lead‑time information.

Molecular Formula C20H21BrN2O2S
Molecular Weight 433.36
CAS No. 1171674-83-1
Cat. No. B2558601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile
CAS1171674-83-1
Molecular FormulaC20H21BrN2O2S
Molecular Weight433.36
Structural Identifiers
SMILESC1CN(CCC1(CCC2=CC=CC=C2Br)C#N)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H21BrN2O2S/c21-19-9-5-4-6-17(19)10-11-20(16-22)12-14-23(15-13-20)26(24,25)18-7-2-1-3-8-18/h1-9H,10-15H2
InChIKeyZPXIXINNTGLNEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile (CAS 1171674-83-1): Structural Identity and Physicochemical Baseline for Research Procurement


1-(Benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile (CAS 1171674-83-1) is a 4,4-disubstituted piperidine derivative bearing an ortho-bromophenethyl substituent at the 4-position, a benzenesulfonyl group on the piperidine nitrogen, and a carbonitrile group at the 4-position. Its molecular formula is C20H21BrN2O2S with a molecular weight of 433.4 g/mol [1]. PubChem-computed properties include XLogP3-AA of 4.1, topological polar surface area (TPSA) of 69.6 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and five rotatable bonds [1]. The compound is cataloged under PubChem CID 44116851 and is supplied as a research-grade small molecule (typical purity ≥95%) for medicinal chemistry and chemical biology investigations [1].

Why 1-(Benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile Cannot Be Interchanged with Structurally Proximal Analogs Without Compromising Pharmacochemical Properties


Although several piperidine-4-carbonitrile derivatives share the benzenesulfonyl pharmacophore, small structural variations—including bromine substitution position (ortho vs. para), the nature of the 4-substituent (nitrile vs. carboxylic acid), and the presence or absence of the bromophenethyl side chain—produce quantifiable differences in lipophilicity, hydrogen-bonding capacity, topological polar surface area, and molecular complexity that preclude functional interchangeability [1][2][3]. The ortho-bromo substitution pattern in the target compound generates a distinct steric and electronic environment compared to its para isomer, while the carbonitrile group confers a fundamentally different HBD/HBA profile relative to the carboxylic acid congener [1][3]. These differences, detailed quantitatively below, directly impact predicted membrane permeability, protein binding, metabolic stability, and synthetic derivatization potential.

Quantitative Differentiation Evidence for 1-(Benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile (CAS 1171674-83-1) Relative to Closest Analogs


Ortho-Bromo Positional Isomerism: Molecular Complexity and Steric/Electronic Differentiation vs. Para-Bromo Isomer

The target compound (ortho-bromo substitution at the 2-position of the phenyl ring) exhibits a higher molecular complexity score than its para-bromo isomer (CAS 1172738-33-8). While the two isomers share identical molecular formula (C20H21BrN2O2S), molecular weight (433.4 g/mol), XLogP3-AA (4.1), and TPSA (69.6 Ų), the ortho-substitution pattern creates a distinct steric environment around the bromine atom, reflected in a higher Cactvs complexity value (607 vs. 599) and a unique InChIKey (ZPXIXINNTGLNEI vs. RNZQODDNYUJCNW) [1][2]. The ortho-bromine can participate in intramolecular halogen bonding with the sulfonamide oxygen, a conformational constraint absent in the para isomer, which may influence receptor binding geometry and metabolic stability [3].

Medicinal chemistry Structure-activity relationship (SAR) Positional isomerism

Lipophilicity (XLogP3) Differentiation from the Des-Bromo Core Scaffold: 2.8-Log Unit Increase Driven by Bromophenethyl Side Chain

The target compound demonstrates an XLogP3-AA value of 4.1, representing a 2.8-log unit increase in calculated lipophilicity compared to the unsubstituted 1-(phenylsulfonyl)piperidine-4-carbonitrile scaffold (CAS 91567-13-4; XLogP3-AA = 1.3) [1][2]. This lipophilicity enhancement is accompanied by a molecular weight increase from 250.32 to 433.4 g/mol and an increase in rotatable bond count from 2 to 5, attributable entirely to the 2-bromophenethyl side chain [1][2]. The XLogP3-AA of 4.1 falls within the upper range of typical oral drug space (Lipinski's rule of five maximum LogP ≤ 5), whereas the des-bromo scaffold (XLogP3 1.3) occupies a substantially lower lipophilicity regime with different predicted ADME behavior [3].

Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count and TPSA: Carbonitrile vs. Carboxylic Acid Functional Group Differentiation

Replacement of the carbonitrile group with a carboxylic acid (CAS 1170833-84-7) introduces one hydrogen bond donor (HBD = 1 vs. 0 for the target compound), increases the hydrogen bond acceptor count (HBA = 5 vs. 4), and raises the TPSA from 69.6 Ų to 83.1 Ų (+13.5 Ų; +19.4% increase) [1][2]. The XLogP3-AA decreases from 4.1 to 3.9 (Δ = −0.2) due to the polarity of the carboxylic acid group [1][2]. These changes move the TPSA above the 80 Ų threshold that has been correlated with reduced blood-brain barrier penetration in CNS drug design, while the additional HBD increases the desolvation penalty for membrane crossing [3].

Hydrogen bonding Membrane permeability Bioisosterism

Synthetic Utility as a Multifunctional Building Block: Ortho-Bromoaryl, Sulfonamide, and Nitrile Reactive Handles

The target compound incorporates three chemically orthogonal functional groups within a single small-molecule scaffold: (i) an ortho-bromoaryl group suitable for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.); (ii) a benzenesulfonamide moiety that can serve as a directing group or be cleaved/functionalized; and (iii) a nitrile that can be converted to carboxylic acids, amides, tetrazoles, or amines [1][2]. In contrast, the des-bromo analog (CAS 91567-13-4) lacks the aryl bromide handle entirely, and the carboxylic acid analog (CAS 1170833-84-7) requires protection/deprotection strategies that add synthetic steps [1][2]. The ortho-bromo substitution position, as opposed to para, may also direct regioselective C-H functionalization at the adjacent position on the phenyl ring, which is electronically activated by the ortho-bromine inductive effect [3].

Organic synthesis Cross-coupling Parallel library synthesis

Rotatable Bond Count and Conformational Flexibility: Implications for Target Binding Entropy

The target compound contains 5 rotatable bonds, compared to 2 for the des-bromo scaffold (CAS 91567-13-4) and 6 for the carboxylic acid analog (CAS 1170833-84-7) [1][2][3]. The intermediate rotatable bond count provides a balance between conformational flexibility—which can facilitate induced-fit binding to protein targets—and the entropic penalty associated with highly flexible ligands upon binding. The ethylene linker between the piperidine ring and the ortho-bromophenyl group contributes two of these rotatable bonds and allows the bromophenyl ring to explore multiple orientations relative to the piperidine core, a feature absent in direct 4-aryl-substituted analogs [1].

Conformational flexibility Binding entropy Ligand efficiency

Highest-Confidence Research Application Scenarios for 1-(Benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile (CAS 1171674-83-1) Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring Ortho-Halogen Positional Scanning in Piperidine Sulfonamide Series

The ortho-bromo substitution pattern (complexity 607 vs. 599 for the para isomer) provides a conformationally distinct tool compound for SAR programs investigating the effect of halogen position on receptor binding, where ortho-substitution may engage halogen-bonding interactions with backbone carbonyls or aromatic residues that are geometrically inaccessible to the para isomer. The distinct InChIKey (ZPXIXINNTGLNEI vs. RNZQODDNYUJCNW) ensures unambiguous compound identity in screening cascades [1][2].

Central Nervous System (CNS) Drug Discovery Libraries Prioritizing Passive Brain Penetration

With zero hydrogen bond donors, a TPSA of 69.6 Ų (below the 80 Ų CNS permeability threshold), and an XLogP3 of 4.1, this compound is positioned favorably for CNS-targeted screening collections. The carbonitrile group avoids the additional HBD and +13.5 Ų TPSA penalty of the carboxylic acid analog (TPSA 83.1 Ų, HBD = 1), making it a superior choice when blood-brain barrier penetration is a primary project requirement [3].

Late-Stage Diversification and Parallel Library Synthesis via Orthogonal Reactive Handles

The combination of an ortho-aryl bromide (Suzuki/Buchwald-Hartwig coupling), a benzenesulfonamide (directing group or cleavage site), and a nitrile (convertible to amides, acids, tetrazoles, or amines) enables three distinct diversification vectors from a single starting material. This reduces the synthetic burden for medicinal chemistry teams generating focused libraries, as the compound can serve as a common intermediate for multiple derivatization pathways without requiring protecting group strategies [1][4].

σ1 or 5-HT₆ Receptor Ligand Development Building on 4,4-Disubstituted Piperidine Sulfonamide Pharmacophore

Published literature identifies 4,4-disubstituted piperidine sulfonamides as privileged scaffolds for σ1 receptor ligands and 5-HT₆ receptor antagonists. The target compound's 5-rotatable-bond architecture and the ethylene spacer between the piperidine core and the ortho-bromophenyl ring may allow the aromatic group to access secondary binding pockets that are not reachable with directly attached 4-aryl analogs—a hypothesis testable in receptor binding displacement assays [5].

Quote Request

Request a Quote for 1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.